![molecular formula C24H25N3O5 B2627036 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one CAS No. 1904322-58-2](/img/structure/B2627036.png)
5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic molecule featuring multiple functional groups, including pyrrolidine, pyridine, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the methoxyphenyl group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and pyridine groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multiple functional groups allow for interactions with various biological targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Wirkmechanismus
The mechanism by which 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Imidazole derivatives: Known for their applications in medicinal chemistry and material science.
Uniqueness
The uniqueness of 5-{3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for further modification and optimization for specific uses.
Eigenschaften
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-11-19(12-22(28)25(16)2)32-18-9-10-26(14-18)24(30)20-15-27(17-7-5-4-6-8-17)23(29)13-21(20)31-3/h4-8,11-13,15,18H,9-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPCFHSGCJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
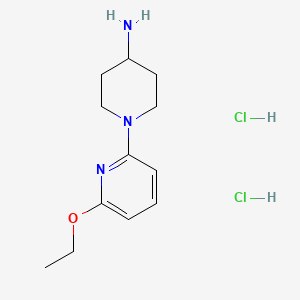
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
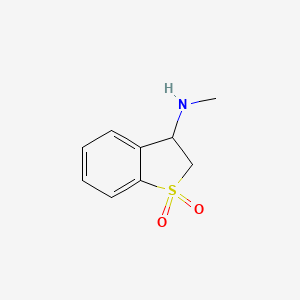


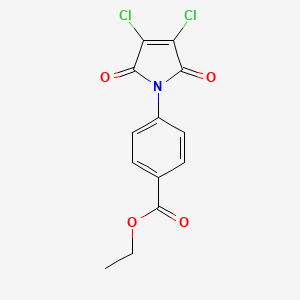

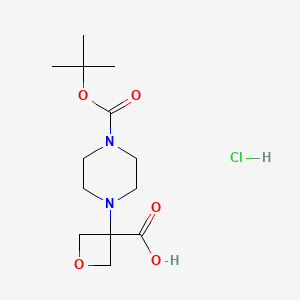
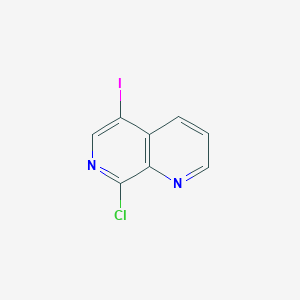

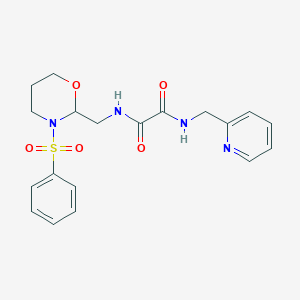

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2626976.png)
